molecular formula C8H14O B13458586 {Bicyclo[3.1.1]heptan-3-yl}methanol CAS No. 2919946-84-0

{Bicyclo[3.1.1]heptan-3-yl}methanol

Cat. No.: B13458586
CAS No.: 2919946-84-0
M. Wt: 126.20 g/mol
InChI Key: NFAUYJRRCUBLGG-UHFFFAOYSA-N
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Description

{Bicyclo[3.1.1]heptan-3-yl}methanol is a bicyclic monoterpenoid alcohol characterized by a fused bicyclo[3.1.1]heptane skeleton with a hydroxymethyl (-CH2OH) substituent at the 3-position. This structure is closely related to pinane derivatives, such as trans-Pinocarveol (6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol), which shares the bicyclo[3.1.1]heptane core but includes additional methyl and methylene groups .

Properties

CAS No.

2919946-84-0

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-bicyclo[3.1.1]heptanylmethanol

InChI

InChI=1S/C8H14O/c9-5-8-3-6-1-7(2-6)4-8/h6-9H,1-5H2

InChI Key

NFAUYJRRCUBLGG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1CC(C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bicyclo[3.1.1]heptan-3-yl}methanol typically involves the following steps:

    Starting Material: The synthesis often begins with a bicyclo[3.1.1]heptane derivative.

Industrial Production Methods

Industrial production methods for {Bicyclo[31

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[3.1.1]heptan-3-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

{Bicyclo[3.1.1]heptan-3-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {Bicyclo[3.1.1]heptan-3-yl}methanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Bicyclo[3.1.1]heptane Family

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features/Applications Ref.
{Bicyclo[3.1.1]heptan-3-yl}methanol C8H14O 126.20 Hydroxymethyl (-CH2OH) Pharmaceutical intermediates -
trans-Pinocarveol C10H16O 152.23 Hydroxyl (-OH), methylene Flavor/fragrance (FEMA 3587)
4,6,6-Trimethyl-bicyclo[3.1.1]hept-3-en-2-one C11H16O 164.25 Ketone (=O), methyl groups Essential oil component (18.71% in R. officinalis)
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one C13H15NO 201.27 Amine (-N-), ketone (=O) Medicinal building block (e.g., Compound 10)
2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine C9H17N 139.24 Amine (-NH2) Lab reagent (discontinued)

Key Observations :

  • Functional Group Impact: The hydroxyl group in this compound enhances polarity compared to ketone-containing analogues (e.g., 4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-one), which are more volatile and abundant in essential oils .
  • Ring System Variations: Bicyclo[4.1.0]heptane derivatives (e.g., 2-{Bicyclo[4.1.0]heptan-3-yl}ethan-1-amine) exhibit a norbornane-like structure, reducing steric hindrance compared to the [3.1.1] system, which may influence bioavailability .
  • Medicinal Potential: Azabicyclo[3.1.1]heptane derivatives (e.g., 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one) are prioritized in drug discovery due to their nitrogen incorporation, enabling hydrogen bonding with biological targets .
Physicochemical and Spectral Properties
  • Boiling Points and Solubility: The hydroxymethyl group in this compound increases its boiling point relative to methylene-substituted analogues like trans-Pinocarveol, which is more lipophilic and volatile .
  • Chromatographic Behavior: Derivatives such as 2,7-dihydroxy-6,6-dimethyl-2-(nitrooxymethyl)bicyclo[3.1.1]heptan-3-yl hydrogen sulfate (C10H17NO9S) exhibit lower volatility due to sulfate groups, requiring specialized GC/MS conditions for analysis .

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